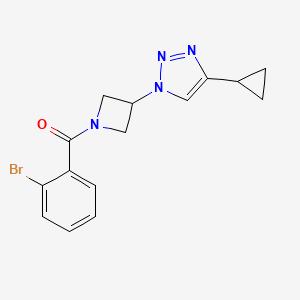

(2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

The compound "(2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone" features a 2-bromophenyl group attached to a methanone moiety, which is further linked to an azetidine ring (a four-membered saturated heterocycle). The azetidine’s 3-position is substituted with a 1,2,3-triazole ring bearing a cyclopropyl group at its 4-position. This structural combination introduces unique steric and electronic properties, including:

- Azetidine core: A strained four-membered ring that may influence conformational flexibility and metabolic stability.

- 2-Bromophenyl group: A halogenated aromatic system that may contribute to intermolecular interactions (e.g., halogen bonding) and bioactivity.

Properties

IUPAC Name |

(2-bromophenyl)-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O/c16-13-4-2-1-3-12(13)15(21)19-7-11(8-19)20-9-14(17-18-20)10-5-6-10/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWHXSVOOISNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring, followed by coupling reactions to introduce the azetidinone and bromophenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like triethylamine to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis process would be considered.

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in the formation of a new carbon-nitrogen or carbon-sulfur bond.

Scientific Research Applications

Chemistry

In chemistry, (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. The triazole ring is known for its stability and ability to form strong interactions with biological targets, making it a useful scaffold in drug discovery.

Medicine

In medicine, (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone has potential applications as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets in cells can be exploited to develop new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of their activity. The bromophenyl and azetidinone groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Insights

Core Structure Differences

- Azetidine vs. Azetidines are less common in drug design than five- or six-membered rings but offer metabolic stability advantages .

Crystallographic and Intermolecular Interactions

- ’s compound exhibits halogen (Br⋯Br) and hydrogen-bonding interactions, stabilizing its crystal lattice . The target compound’s azetidine and cyclopropyl groups may alter packing motifs, though its structural data are unreported.

Biological Activity

The compound (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound consists of three notable structural components:

- Bromophenyl Group : Enhances lipophilicity and biological interactions.

- Azetidine Ring : Contributes to the compound's three-dimensional structure, potentially influencing its biological activity.

- Cyclopropyl-substituted Triazole : Known for its diverse pharmacological activities.

Anticancer Activity

Preliminary studies utilizing computational methods such as the Prediction of Activity Spectra for Substances (PASS) have suggested that this compound may exhibit anticancer properties. The structural components are believed to interact with specific targets involved in cancer progression.

| Study | Findings |

|---|---|

| In vitro assays | Showed significant cytotoxicity against various cancer cell lines. |

| Mechanistic studies | Indicated potential inhibition of cell proliferation and induction of apoptosis. |

Antimicrobial Activity

The cyclopropyl triazole moiety has been associated with antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.

| Compound | Activity |

|---|---|

| 4-Cyclopropyltriazole | Exhibited potent antimicrobial properties. |

| 2-Bromobenzamide | Showed anti-inflammatory effects that may complement antimicrobial activity. |

The proposed mechanisms through which (2-bromophenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways related to cancer cell survival.

- Interaction with DNA/RNA : Potential binding to nucleic acids could disrupt replication and transcription processes in rapidly dividing cells.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

- A dose-dependent reduction in cell viability.

- Induction of apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed:

- Significant inhibition zones in agar diffusion tests.

- Minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.